Evatanepag (IC50 50 nM) vs. Butaprost (Ki 73-2400 nM): Quantifying the Potency Advantage at the EP2 Receptor
Evatanepag (CP-533536) demonstrates significantly greater functional potency at the EP2 receptor compared to the classical prostanoid agonist butaprost. In a direct comparison using cAMP accumulation as a readout in HEK-293 cells, Evatanepag exhibited an IC50 of 50 nM for the rat EP2 receptor . In contrast, binding studies for butaprost show a Ki of 2400 nM for the methyl ester form and 73 nM for the more potent free acid metabolite at the human EP2 receptor [1]. This represents an approximate 1.5-fold to 48-fold difference in potency, which can critically impact experimental design, particularly when aiming for maximal receptor activation or when working in systems with low receptor expression.
| Evidence Dimension | Functional Potency at EP2 Receptor |
|---|---|
| Target Compound Data | IC50 = 50 nM (rat EP2) |
| Comparator Or Baseline | Butaprost: Ki = 73 nM (free acid, human) and Ki = 2400 nM (methyl ester, human) |
| Quantified Difference | Evatanepag IC50 is 1.5-fold to 48-fold lower (more potent) than butaprost Ki values, depending on butaprost form. |
| Conditions | cAMP assay in HEK-293 cells expressing recombinant rat EP2 for Evatanepag; Radioligand binding assays on human recombinant EP2 receptors for butaprost. |
Why This Matters
Higher potency translates to requiring less compound per experiment, reducing potential off-target effects from high concentrations and lowering overall procurement costs for long-term studies.
- [1] Wilson RJ, et al. Functional pharmacology of human prostanoid EP2 and EP4 receptors. Eur J Pharmacol. 2004 Oct 6;501(1-3):49-58. View Source
